

(R)-4-(1-Aminoethyl)benzamide molecular formula and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-4-(1-Aminoethyl)benzamide

Cat. No.: B573586

[Get Quote](#)

An In-depth Technical Guide to **(R)-4-(1-Aminoethyl)benzamide**: Synthesis, Characterization, and Applications

Authored by: Gemini, Senior Application Scientist Abstract

(R)-4-(1-Aminoethyl)benzamide is a chiral primary amine and a key structural motif in medicinal chemistry. Its stereospecific configuration makes it a valuable building block for the synthesis of complex, biologically active molecules where enantiomeric purity is critical for therapeutic efficacy and safety. This technical guide provides a comprehensive overview of its fundamental properties, stereoselective synthetic pathways, analytical characterization, and applications in drug discovery. The methodologies discussed herein are grounded in established chemical principles, offering researchers and drug development professionals a practical framework for utilizing this important chiral intermediate.

Core Physicochemical Properties

(R)-4-(1-Aminoethyl)benzamide is a derivative of benzamide featuring a chiral ethylamine substituent at the para position. The "(R)" designation specifies the absolute stereochemistry at the chiral center, which is paramount for its interaction with biological targets. Its core properties are summarized below.

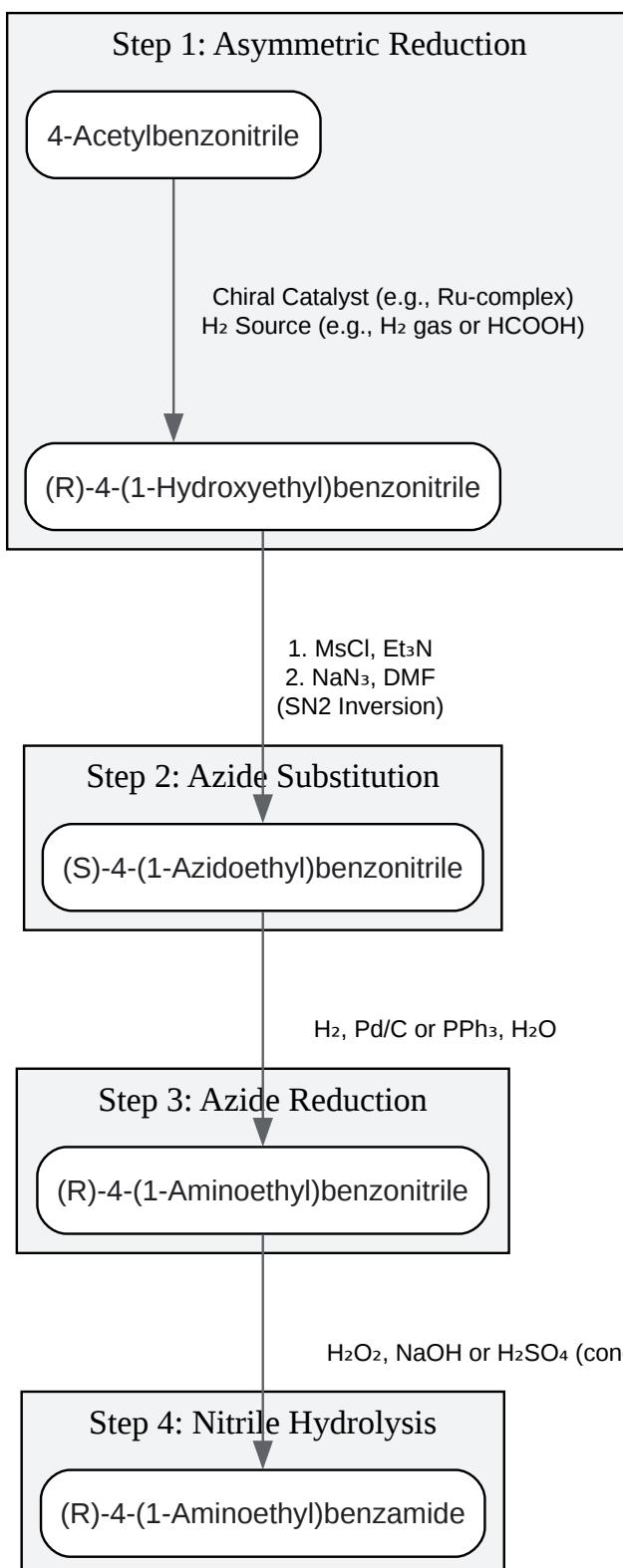
Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₂ N ₂ O	[1]
Molecular Weight	164.20 g/mol	[1]
CAS Number	173898-21-0	[2]
Appearance	Typically an off-white to white solid (predicted)	N/A
Chirality	Contains one stereocenter	N/A

Stereoselective Synthesis: The Imperative of Enantiomeric Control

The synthesis of enantiomerically pure **(R)-4-(1-Aminoethyl)benzamide** is a critical task, as the biological activity of chiral molecules often resides in a single enantiomer. The presence of the undesired (S)-enantiomer can lead to reduced efficacy, off-target effects, or even toxicity. Therefore, synthetic strategies must prioritize stereocontrol.

The most logical and field-proven approach involves a multi-step sequence starting from a prochiral ketone, proceeding through an asymmetric reduction to establish the chiral center, followed by functional group manipulations to yield the final product.

Proposed Synthetic Pathway


A robust pathway begins with 4-acetylbenzonitrile. The nitrile group serves as a precursor to the primary amide, and the ketone is the site for asymmetric transformation.

The causality behind this choice of pathway is twofold:

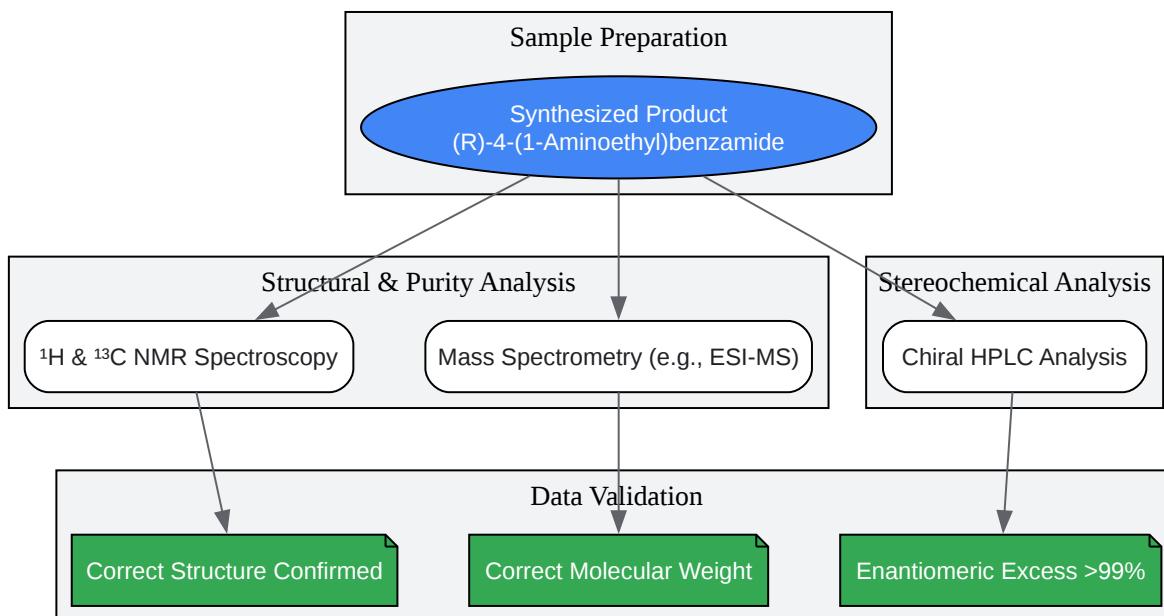
- Asymmetric Ketone Reduction: This is a well-established and highly reliable method for setting a chiral center. A variety of catalysts and reagents are available that provide high enantiomeric excess (e.e.).[\[3\]](#)
- Late-Stage Amide Formation: Converting the nitrile to an amide in the final steps (via hydrolysis) avoids potential side reactions that the amide group might undergo during the

preceding synthetic transformations.

A diagram of this proposed workflow is presented below.

[Click to download full resolution via product page](#)

Caption: Proposed asymmetric synthesis of **(R)-4-(1-Aminoethyl)benzamide**.


Expertise & Causality: The key step is the asymmetric transfer hydrogenation or hydrogenation of the ketone. This reaction establishes the stereocenter with high fidelity. The subsequent steps—mesylation followed by azide substitution—proceed via an S_N2 mechanism, which predictably inverts the stereocenter from (R)-alcohol to (S)-azide. The final reduction of the azide to the amine retains the (S)-configuration of the azide, which, by Cahn-Ingold-Prelog priority rules, corresponds to the desired (R)-amine.

Analytical Characterization: A Self-Validating Protocol

Confirming the identity, purity, and enantiomeric excess of the final compound is non-negotiable. A multi-technique analytical workflow ensures the integrity of the material.

- Structural Confirmation:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular skeleton. The proton spectrum should show characteristic signals for the aromatic protons, the quartet and doublet for the ethyl group, and broad singlets for the NH_2 protons.[4][5][6]
 - Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition ($\text{C}_9\text{H}_{12}\text{N}_2\text{O}$).[7][8]
- Enantiomeric Purity Assessment:
 - Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). The compound is run on a chiral stationary phase (CSP), which differentially interacts with the (R) and (S) enantiomers, resulting in two separate peaks.[1][9][10] The ratio of the peak areas gives the e.e.

The analytical workflow is designed to be self-validating. NMR and MS confirm the molecule is chemically correct, while Chiral HPLC confirms its stereochemical purity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. benchchem.com [benchchem.com]
- 4. bmse000668 Benzamide at BMRB [bmrbi.io]
- 5. Benzamide(55-21-0) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]

- 7. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [(R)-4-(1-Aminoethyl)benzamide molecular formula and weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b573586#r-4-1-aminoethyl-benzamide-molecular-formula-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com